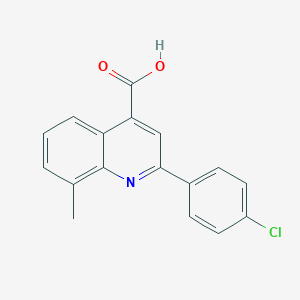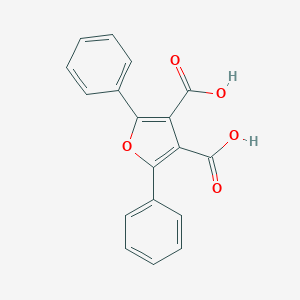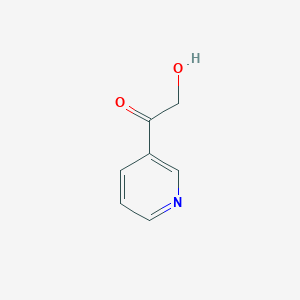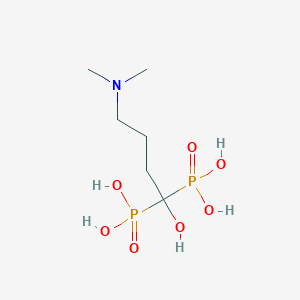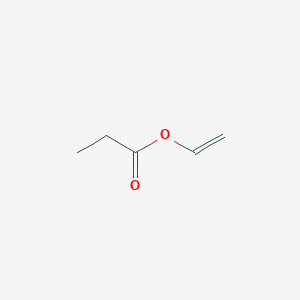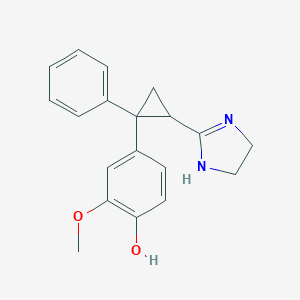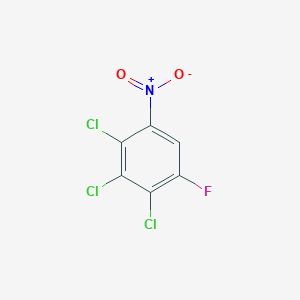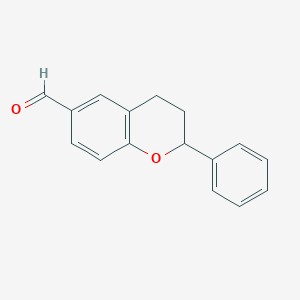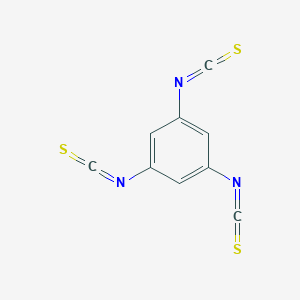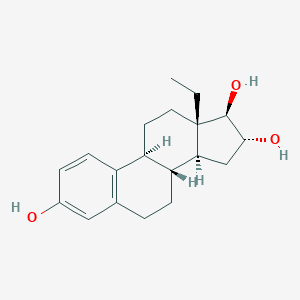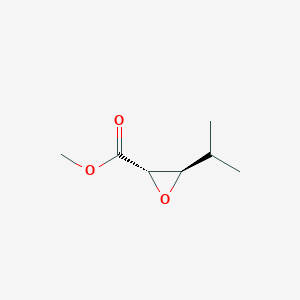
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate, also known as methyl (S)-(-)-3-(2-methoxy-2-oxoethyl)oxirane-2-carboxylate, is a chiral epoxide compound that has gained significant attention in scientific research due to its potential applications in organic synthesis and as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate is not well understood. However, it is believed to act as a chiral epoxide, which can react with a variety of nucleophiles to form new compounds. This reaction can be used in organic synthesis to produce chiral compounds with high enantiomeric purity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate. However, studies have shown that this compound can be toxic to cells at high concentrations and may cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in lab experiments is its ability to act as a chiral epoxide, which can be used to produce chiral compounds with high enantiomeric purity. However, one of the main limitations of this compound is its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate in scientific research. One potential area is the development of new synthetic routes for the production of this compound. Another area of interest is the use of Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate as a catalyst in organic synthesis reactions. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate can be synthesized using a variety of methods, including asymmetric epoxidation, diastereoselective epoxidation, and Sharpless epoxidation. One of the most common methods involves the use of Sharpless epoxidation, which involves the reaction of an alkene with a chiral catalyst to produce a chiral epoxide. The resulting product is then hydrolyzed to obtain Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate (2S,3R)-3-propan-2-yloxirane-2-carboxylate.
Applications De Recherche Scientifique
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate has been widely used in scientific research as a building block for the synthesis of biologically active compounds. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound has shown potential as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
100939-33-1 |
|---|---|
Nom du produit |
Methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2S,3R)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4(2)5-6(10-5)7(8)9-3/h4-6H,1-3H3/t5-,6+/m1/s1 |
Clé InChI |
JXQRMKFKECKIRE-RITPCOANSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@H](O1)C(=O)OC |
SMILES |
CC(C)C1C(O1)C(=O)OC |
SMILES canonique |
CC(C)C1C(O1)C(=O)OC |
Synonymes |
threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



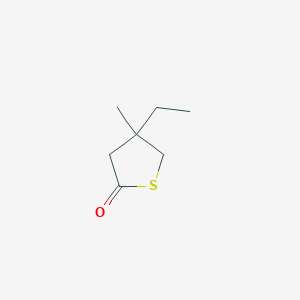
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)
